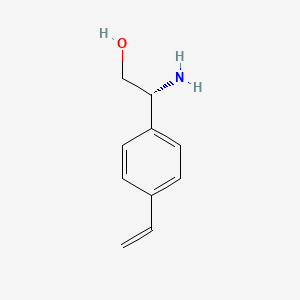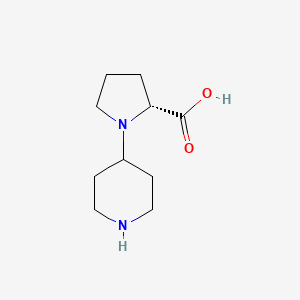
(R)-1-(Piperidin-4-yl)pyrrolidine-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a pyrrolidine ring fused with a piperidine ring, making it a versatile molecule for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and piperidine derivatives.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the piperidine moiety.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer, which can be achieved using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Purification: Employing techniques like crystallization and distillation to purify the final product.
化学反応の分析
Types of Reactions
®-1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the piperidine or pyrrolidine ring acts as the nucleophile.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and H2O2 under acidic or basic conditions.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
®-1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: Serves as a probe to study enzyme-substrate interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of ®-1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: The compound can modulate biochemical pathways by acting as an agonist or antagonist, influencing signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
(S)-1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid: The racemic mixture containing both ®- and (S)-enantiomers.
Pyrrolidine-2-carboxylic acid: A simpler analog lacking the piperidine ring.
Uniqueness
®-1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid is unique due to its chiral nature and the presence of both pyrrolidine and piperidine rings, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H18N2O2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
(2R)-1-piperidin-4-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H18N2O2/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8/h8-9,11H,1-7H2,(H,13,14)/t9-/m1/s1 |
InChIキー |
JWGKVFFVSKMJQU-SECBINFHSA-N |
異性体SMILES |
C1C[C@@H](N(C1)C2CCNCC2)C(=O)O |
正規SMILES |
C1CC(N(C1)C2CCNCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


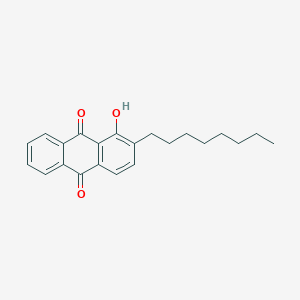
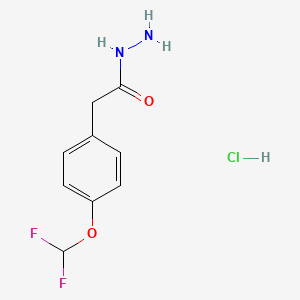
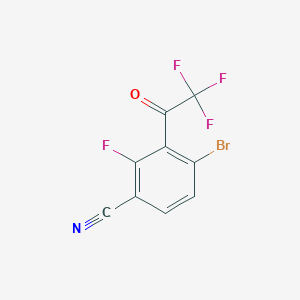

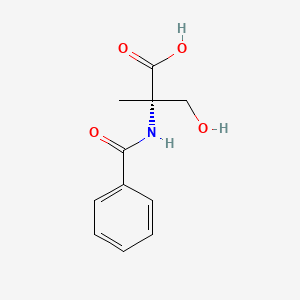
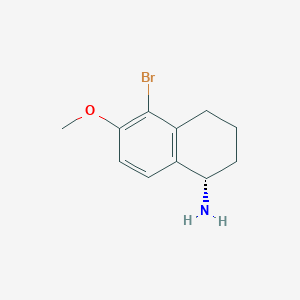
![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
![Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B13139218.png)

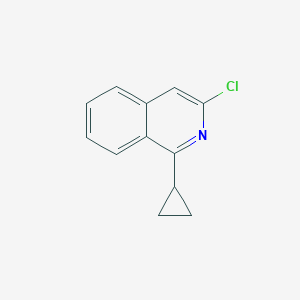

![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)
